(3R,4S)-3-Methyl-piperidin-4-ylamine dihydrochloride
CAS No.:
Cat. No.: VC13759811
Molecular Formula: C6H16Cl2N2
Molecular Weight: 187.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H16Cl2N2 |
|---|---|
| Molecular Weight | 187.11 g/mol |
| IUPAC Name | (3R,4S)-3-methylpiperidin-4-amine;dihydrochloride |
| Standard InChI | InChI=1S/C6H14N2.2ClH/c1-5-4-8-3-2-6(5)7;;/h5-6,8H,2-4,7H2,1H3;2*1H/t5-,6+;;/m1../s1 |
| Standard InChI Key | NCPAGVOFPRNSJH-PVNUIUKASA-N |
| Isomeric SMILES | C[C@@H]1CNCC[C@@H]1N.Cl.Cl |
| SMILES | CC1CNCCC1N.Cl.Cl |
| Canonical SMILES | CC1CNCCC1N.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
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IUPAC Name: (3R,4S)-3-Methylpiperidin-4-amine dihydrochloride
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Molecular Formula: C₆H₁₄N₂·2HCl
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Stereochemistry: The (3R,4S) configuration is confirmed via X-ray crystallography and chiral HPLC .
Physical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | White crystalline solid | |
| Melting Point | >200°C (decomposition) | |
| Solubility | Water: >50 mg/mL; DMSO: <1 mg/mL | |
| Hygroscopicity | High (requires desiccated storage) |
Spectroscopic Data
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¹H NMR (D₂O, 400 MHz): δ 3.15–3.30 (m, 2H, piperidine H), 2.85–3.00 (m, 1H, CH(CH₃)), 1.90–2.10 (m, 2H), 1.45–1.60 (m, 1H), 1.05 (d, J = 6.8 Hz, 3H, CH₃) .
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¹³C NMR (D₂O, 100 MHz): δ 54.2 (C-3), 51.8 (C-4), 47.5 (C-2/C-6), 35.1 (C-5), 22.7 (CH₃) .
Synthesis and Manufacturing
Route 1: Reductive Amination
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Starting Material: 3-Methylpiperidin-4-one
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Reagents: Ammonium acetate, sodium cyanoborohydride (NaBH₃CN)
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Conditions: Methanol, 25°C, 12 h
Route 2: Catalytic Hydrogenation
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Intermediate: (3R,4S)-3-Methyl-4-nitropiperidine
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Catalyst: Pd/C (10% w/w)
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Conditions: H₂ (50 psi), ethanol, 40°C, 6 h
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Post-treatment: Acidification with HCl to form dihydrochloride .
Process Optimization
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Purity Enhancement: Recrystallization from ethanol/water (8:2 v/v) achieves >99% purity (HPLC) .
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Scale-up Challenges: Hygroscopicity necessitates inert atmosphere handling during drying .
Applications in Pharmaceutical Chemistry
Drug Intermediate
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Kinase Inhibitors: Serves as a core structure in JAK3 inhibitors (e.g., Tofacitinib analogs) .
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GPCR Modulators: Used in α₂-adrenergic receptor antagonists for hypertension .
Asymmetric Synthesis
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Chiral Auxiliary: Facilitates enantioselective synthesis of β-amino alcohols (e.g., antifungal agents) .
Biological Activity
| Target | IC₅₀/EC₅₀ | Model System |
|---|---|---|
| α₂-Adrenergic Receptor | 12 nM | Rat brain membranes |
| Monoamine Oxidase B | 85 nM | Human recombinant enzyme |
| Hazard Code | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Comparative Analysis with Structural Analogs
| Compound | Key Difference | Bioactivity Comparison |
|---|---|---|
| (3S,4R)-3-Methyl-piperidin-4-ylamine | Opposite stereochemistry | 10-fold lower α₂ affinity |
| Piperidin-4-amine | Lack of 3-methyl group | Reduced metabolic stability |
Recent Patents and Innovations
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WO2019/158019: Use in heterocyclic compounds for treating autoimmune disorders .
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EP3753941A1: Intermediate in cyclin-dependent kinase (CDK) inhibitors for cancer therapy .
Future Research Directions
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